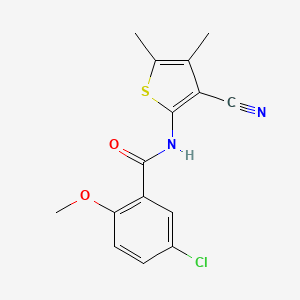
5-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 5-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-2-methoxybenzamide typically involves acylation reactions and condensation processes. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF serves as a parallel synthesis example, emphasizing the utility of such reactions in obtaining complex benzamide derivatives (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the interactions and properties of chemical compounds. The single crystal X-ray diffraction and DFT calculations used in studying N-3-hydroxyphenyl-4-methoxybenzamide provide insights into bond lengths, angles, and the effects of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry (Karabulut et al., 2014). This approach is applicable for analyzing the molecular structure of 5-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-2-methoxybenzamide.
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives can be elucidated through studies on their synthesis and the impact of structural modifications. For example, the synthesis and reactions of pyrazolines using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide as a starting material demonstrate the versatility and reactivity of these compounds (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties, such as molar refractivity and polarizability, can be studied through density and refractive index measurements. For instance, the analysis of the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate provides valuable data on its physical characteristics (Sawale et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of benzamide derivatives involves examining their binding affinities, receptor interactions, and potential pharmacological applications. Research on the binding profile of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide at dopamine D4 and D2 receptors, serotonin 5-HT1A, and adrenergic alpha1 receptors highlights the importance of structural modifications on chemical properties and activity (Perrone et al., 2000).
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
Research on related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has focused on understanding molecular structures and the influence of intermolecular interactions on molecular geometry. These studies involve characterizing compounds through techniques like X-ray diffraction and DFT calculations, which can reveal how dimerization and crystal packing influence bond lengths, angles, and dihedral angles, essential for designing molecules with desired physical and chemical properties (Karabulut et al., 2014).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines have been investigated for their role in inhibiting the corrosion of carbon steel in hydrochloric acid medium, showcasing their potential in material science and engineering applications. These compounds demonstrate how structural modifications can enhance corrosion inhibition efficiency, revealing the potential of similar compounds in protective coatings and anticorrosive formulations (Fouda et al., 2020).
Photoinduced Intramolecular Charge Transfer
Studies on N-aryl-substituted trans-4-aminostilbenes, which share functional group similarities with the chemical , have explored the effects of substituents on photochemical behavior. These findings are relevant to the development of materials for optoelectronic applications, highlighting how substituents can influence the formation of twisted intramolecular charge transfer (TICT) states, crucial for designing molecules with specific photophysical properties (Yang et al., 2004).
Anticonvulsant Pharmacophores
Research into 4-thiazolidinone derivatives as agonists of benzodiazepine receptors indicates the potential of structurally related compounds in medicinal chemistry, particularly as anticonvulsant agents. These studies demonstrate the importance of specific functional groups in binding to benzodiazepine receptors, suggesting avenues for developing new therapeutic agents (Faizi et al., 2017).
Structural Configuration Studies
The absolute configuration and structural impact of substituents on compounds like 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been elucidated through NMR and X-ray crystallography. These studies provide insights into how structural modifications affect molecular interactions and properties, which is vital for the rational design of molecules for specific applications (Galal et al., 2018).
Propriétés
IUPAC Name |
5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-8-9(2)21-15(12(8)7-17)18-14(19)11-6-10(16)4-5-13(11)20-3/h4-6H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNQZMLOFBTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)
![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)
![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
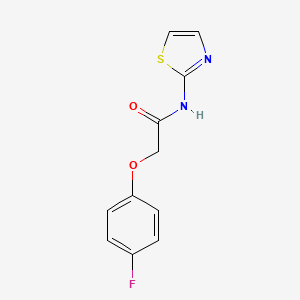
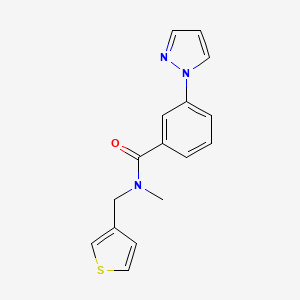
![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)
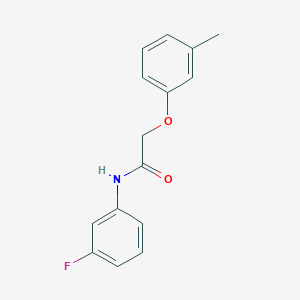

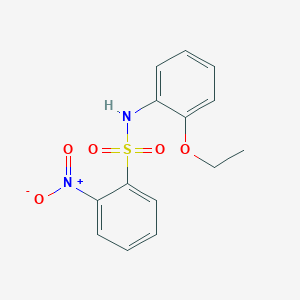
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)